Product packaging for 3-methoxyfuran-2,5-dione(Cat. No.:CAS No. 69945-03-5)

3-methoxyfuran-2,5-dione

Cat. No.: B3056262
CAS No.: 69945-03-5
M. Wt: 128.08 g/mol
InChI Key: JBTJZGIYWMHQLX-UHFFFAOYSA-N
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Description

Contextual Significance of Furan-2,5-dione Derivatives in Organic Synthesis

Furan-2,5-dione derivatives, also known as maleic anhydrides, are well-established and important compounds in organic synthesis. Their utility stems from the highly reactive nature of the anhydride (B1165640) group and the carbon-carbon double bond within the furanone ring. ontosight.ai This reactivity allows them to participate in a wide array of chemical reactions, including nucleophilic additions, cycloadditions, and polymerizations. ontosight.ai

These derivatives serve as precursors for a diverse range of other chemical compounds. For instance, they can be converted into various aliphatic and heterocyclic functionalized organic compounds. sctunisie.org The furanone scaffold itself is a core component of many natural products and pharmacologically active molecules, exhibiting a broad spectrum of biological activities. nih.govmdpi.com This inherent bioactivity makes furan-2,5-dione derivatives attractive starting materials for the development of new therapeutic agents and other biologically active compounds. ontosight.ai

Academic Relevance of the Methoxy-Substituted Furanone Scaffold

The introduction of a methoxy (B1213986) group onto the furanone scaffold, as seen in 3-methoxyfuran-2,5-dione, significantly influences its electronic properties and reactivity, making it a subject of considerable academic interest. The methoxy group can affect the electron density of the ring system, thereby modulating its reactivity in various chemical transformations. mdpi.com

Researchers are actively exploring the synthesis and reactions of methoxy-substituted furanones to understand how this substitution pattern can be exploited to create novel molecular architectures. acs.orgresearchgate.net For example, studies have investigated the reactions of these compounds with various nucleophiles and their participation in cycloaddition reactions. murdoch.edu.au The insights gained from this research are crucial for designing new synthetic strategies and for the targeted synthesis of compounds with specific properties.

Fundamental Structure and Reactivity Considerations within Furanone Chemistry

The fundamental structure of furanones, a five-membered ring with an oxygen atom and a ketone group, is the basis for their chemical behavior. ontosight.ai The presence of the carbonyl group conjugated with a double bond in 2(5H)-furanones leads to high reactivity. nih.govmdpi.com This arrangement makes the ring susceptible to attack by both nucleophiles and electrophiles.

The reactivity of the furanone ring can be further tuned by the presence of various substituents. Halogen atoms, for example, provide additional sites for nucleophilic substitution, enhancing the synthetic versatility of the molecule. nih.govmdpi.com Similarly, hydroxyl or methoxy groups can alter the electronic nature of the ring and participate in subsequent reactions. nih.govmdpi.comscienceasia.org The ability to systematically modify the furanone structure allows chemists to fine-tune its properties for specific applications, highlighting the importance of this class of compounds in synthetic chemistry. ijabbr.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4O4 B3056262 3-methoxyfuran-2,5-dione CAS No. 69945-03-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69945-03-5

Molecular Formula

C5H4O4

Molecular Weight

128.08 g/mol

IUPAC Name

3-methoxyfuran-2,5-dione

InChI

InChI=1S/C5H4O4/c1-8-3-2-4(6)9-5(3)7/h2H,1H3

InChI Key

JBTJZGIYWMHQLX-UHFFFAOYSA-N

SMILES

COC1=CC(=O)OC1=O

Canonical SMILES

COC1=CC(=O)OC1=O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Methoxyfuran 2,5 Dione and Analogues

Traditional Furan-2,5-dione Core Formation Strategies

Traditional methods for constructing the furan-2,5-dione scaffold have historically relied on fundamental organic reactions, primarily involving the cyclization of linear dicarbonyl precursors and radical-mediated pathways.

Cyclization Reactions of Dicarbonyl Precursors

The formation of the furanone ring through the cyclization of dicarbonyl compounds represents a foundational approach. Methods like the Paal-Knorr reaction and the Feist–Benary synthesis are classical examples, though they often necessitate harsh reaction conditions. The Paal-Knorr synthesis utilizes 1,4-dicarbonyl compounds, which undergo acid-mediated cyclization and dehydration to form the furan (B31954) ring. sci-hub.se For instance, heating acetylacetone (B45752) derivatives with sulfuric acid can produce furan-2,5-dione analogues, albeit in moderate yields of 50-65%.

Another established strategy involves the cyclization of diacids or their corresponding diesters in anhydrous conditions, often employing a dehydrating agent like acetic anhydride (B1165640). The cyclization of β-dicarbonyl compounds can also be achieved through intramolecular esterification or lactonization, typically promoted by acidic or catalytic conditions. These methods, while reliable, can be limited by their lack of tolerance for sensitive functional groups.

Table 1: Overview of Traditional Cyclization Reactions for Furanone Synthesis

Reaction Name Precursor Type Typical Conditions Notes
Paal-Knorr Reaction 1,4-Dicarbonyl compounds Acid-mediated (e.g., H₂SO₄, P₂O₅) A widely used method for furan synthesis. sci-hub.se
Feist–Benary Reaction α-Haloketones and β-ketoesters Base-mediated cyclization Yields trisubstituted furans.
Anhydride Formation Diacids or Diesters Anhydrous conditions, dehydrating agent Forms the cyclic anhydride structure.
Intramolecular Lactonization β-Keto esters or β-keto acids Heating, acidic catalysis Induces ring closure to form the lactone.

Radical-Mediated Cyclization Approaches

Radical-mediated reactions offer an alternative pathway to the furanone core. A prominent method involves the use of manganese(III) acetate (B1210297) [Mn(OAc)₃] to initiate the radical cyclization of 1,3-dicarbonyl compounds with alkenes. arkat-usa.org This one-electron oxidant generates a radical from the dicarbonyl precursor, which then adds to an alkene. arkat-usa.org The subsequent intramolecular cyclization and oxidation lead to the formation of substituted dihydrofuran compounds. arkat-usa.orgresearchgate.net

Research has shown that the choice of alkene substrate influences the reaction yield; 1,1-disubstituted alkenes tend to give better yields than 1,2-disubstituted alkenes. arkat-usa.orgresearchgate.net The stereochemistry of the resulting dihydrofuran can also be controlled. For example, reactions with certain 1,2-disubstituted alkenes yield cis-isomers, while using trifluoromethylated 1,3-dicarbonyl compounds can lead to the formation of trans-isomers. arkat-usa.orgresearchgate.net

Table 2: Manganese(III) Acetate-Mediated Radical Cyclization

1,3-Dicarbonyl Compound Alkene Product Type Yield (%) Reference
Acetylacetone 2-(1-Phenylvinyl)furan Substituted dihydrofuran High arkat-usa.org
Dimedone 2-Methyl-5-[(E)-2-phenylvinyl]furan cis-dihydrofuran derivative Moderate arkat-usa.org
4,4,4-Trifluoro-1-(2-furyl)butane-1,3-dione trans-Stilbene trans-dihydrofuran derivative 28 arkat-usa.org

Modern Catalytic Approaches for Functionalized Furanone Synthesis

Contemporary synthetic chemistry has seen a shift towards more efficient and selective catalytic methods. These modern approaches, utilizing transition metals and organocatalysts, allow for the construction of highly functionalized and complex furanone structures under milder conditions.

Phosphine-Catalyzed Cycloaddition Reactions

Phosphine (B1218219) catalysis has emerged as a powerful tool for furanone synthesis. These reactions often proceed through the generation of a zwitterionic intermediate. For example, the phosphine-catalyzed diastereoselective cyclization of yne-diones produces bicyclic furanones. nih.govcaltech.edu The proposed mechanism involves the conjugate addition of the phosphine to the alkyne, followed by tautomerization and an intramolecular aldol (B89426) reaction. nih.govcaltech.edu

More recent developments include phosphine-catalyzed cascade reactions. One such strategy involves the reaction of vinyl oxiranes with sulfonium (B1226848) compounds to construct spiro-2(3H)-furanone skeletons with high diastereoselectivity. acs.orgacs.org This method proceeds via a 2(5H)-furanone phosphonium (B103445) intermediate, showcasing the versatility of phosphine catalysis in complex molecule synthesis. acs.org Another novel approach is the phosphine-catalyzed intramolecular cyclization of α-nitroethylallenic esters, which efficiently yields (Z)-furan-2(3H)-one oxime derivatives. nih.gov

Palladium-Catalyzed Synthetic Routes

Palladium catalysis offers a wide array of synthetic routes to functionalized furanones. One-pot syntheses have been developed, such as the coupling of 1,3-dicarbonyl compounds with alkenyl bromides. mdpi.com In a systematic evaluation of various catalysts, PdCl₂(CH₃CN)₂ was identified as the most effective, achieving a 94% yield under optimal conditions with K₂CO₃ as the base and CuCl₂ as the oxidant. mdpi.com

Other palladium-catalyzed methodologies include:

Carbonylative Coupling: Aryl halides can be coupled with aliphatic alkynes under a carbon monoxide atmosphere to produce furans. researchgate.net Similarly, the cyclocarbonylation of terminal and internal alkynols using a palladium catalyst like Pd₂(dba)₃·CHCl₃ with a phosphine ligand affords substituted 2(5H)-furanones in good to excellent yields. acs.org

Heck-Type Mechanisms: A Michael addition–Heck coupling cascade has been used to react furan-2,5-dione with an alkene in the presence of Pd(OAc)₂ and a phosphine ligand, yielding the target compound in 68% yield.

Ring-Opening Reactions: Functionalized 3(2H)-furanones can be accessed through the palladium-catalyzed ring-opening of diazabicyclic olefins with 4-halo-1,3-dicarbonyl compounds. mdpi.com

Table 3: Selected Palladium-Catalyzed Furanone Syntheses

Reaction Type Substrates Catalyst System Product Yield (%) Reference
One-Pot Synthesis 1,3-Dicarbonyl, Alkenyl bromide PdCl₂(CH₃CN)₂ / K₂CO₃ / CuCl₂ Functionalized furan 94 mdpi.com
Cyclocarbonylation Alkynol Pd₂(dba)₃·CHCl₃ / dppb 2(5H)-Furanone 67-98 acs.org
Heck Coupling Cascade Furan-2,5-dione, Alkene Pd(OAc)₂ / PPh₃ Functionalized furan-2,5-dione 68

Copper-Catalyzed Cycloisomerization Pathways

Copper catalysts provide efficient and often complementary routes to furanone derivatives. A cooperative system using a copper(II) salt and a Brønsted acid can facilitate a three-component coupling of 1,3-diynes, alkyl glyoxylates, and water to form 3(2H)-furanones. researchgate.net

Other notable copper-catalyzed reactions include:

Annulation Reactions: A [4 + 1] annulation between α-hydroxy ketones and nitriles, catalyzed by copper, provides a pathway to highly substituted 3(2H)-furanones. dntb.gov.ua

Tandem Cyclization: The combination of Cu(OTf)₂ and diphenyl phosphate (B84403) (DPP-H) catalyzes a tandem oxa-Nazarov cyclization and dibromination of conjugated 1,2-diketones to yield 2,4-dibromo-3(2H)-furanones. organic-chemistry.org

Annulation from 1,3-Dicarbonyls: 2,3-disubstituted furans can be synthesized from a diketone via a copper-catalyzed annulation of the 1,3-dicarbonyl compound. sci-hub.se

These modern catalytic methods represent a significant advancement, offering higher yields, greater functional group tolerance, and improved selectivity compared to traditional strategies for synthesizing 3-methoxyfuran-2,5-dione and its analogues.

Stereoselective and Regioselective Synthesis of Furanone Derivatives

Achieving control over stereochemistry and regiochemistry is paramount in modern organic synthesis. For furanone derivatives, several powerful strategies have been developed.

Enantioselective synthesis, which produces a single enantiomer of a chiral molecule, is often accomplished using chiral catalysts. Gold-catalyzed reactions have proven effective for the asymmetric synthesis of 3(2H)-furanones. organic-chemistry.org For instance, a catalytic system combining a chiral gold(I) chloride complex with a sulfonyl squaramide can facilitate a cycloisomerization-addition cascade to yield 3(2H)-furanones with high enantioselectivity. nih.gov This process involves a 5-endo-dig oxa-cyclization followed by a stereocontrolled addition of nucleophiles. nih.gov Similarly, catalytic asymmetric protocols using enynones as starting materials can produce 3(2H)-furanones in a domino process. sioc-journal.cnnih.gov Organocatalysis, using bulky chiral primary amines, has also been employed to mediate asymmetric Michael reactions of 3(2H)-furanones and α,β-unsaturated ketones, affording highly functionalized furanones with excellent diastereo- and enantioselectivity. researchgate.net

Diastereoselective synthesis, which controls the formation of stereoisomers, can be achieved through methods like photochemical cycloadditions. The [2+2] photochemical cycloaddition of chiral 2(5H)-furanones to olefins like (Z)-1,2-dichloroethylene is a highly stereoselective and efficient strategy for creating complex cyclobutane (B1203170) derivatives, which are precursors to other functionalized molecules. orgsyn.orgbeilstein-journals.org

Regioselectivity, the control of which position on a molecule reacts, is critical when multiple reactive sites are present. In the synthesis of furanone-fused heterocycles, Rh(III)-catalyzed C–H activation has been used for regioselective oxidative annulation, where the reaction proceeds at a specific C-H bond to form a single regioisomer in good yield. ontosight.ai The thiolation of 5-alkoxy-3,4-dihalo-2(5H)-furanones is another example of a highly regioselective reaction, proceeding with substitution at the C4-position. google.com

Table 1: Comparison of Stereoselective and Regioselective Synthetic Methods for Furanone Derivatives

Strategic Introduction and Functionalization of Methoxy (B1213986) and Related Substituents

The introduction of a methoxy group onto the furan-2,5-dione ring, specifically at the C3 position, requires targeted synthetic strategies. While direct routes to this compound are not widely reported, several methodologies for synthesizing related alkoxy furanones can be adapted. A plausible approach involves the cycloaddition of 3-methoxyfuran (B152165) with a suitable dienophile, which would directly install the methoxy group at the desired position on the resulting bicyclic adduct. murdoch.edu.au Subsequent oxidation would be required to form the dione.

Another key strategy is the functionalization of a pre-existing furanone core. This often involves the O-methylation of a corresponding hydroxyfuranone precursor. For example, the hydroxyl group at the C5 position of a furanone has been protected as a methoxy group using methyl triflate (CH₃OTf) and a base, a standard etherification protocol that could be applied to a 3-hydroxyfuran-2,5-dione (B14086475) intermediate. In nature, O-methyltransferases (OMTs) catalyze the methylation of hydroxyfuranones, such as the conversion of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) to its 4-methoxy derivative (mesifuran), establishing the chemical feasibility of this transformation. nih.gov

Direct etherification is a primary method for introducing alkoxy groups. The synthesis of 5-(4'-alkoxybiphenyl-4-yloxy)-3,4-dihalo-2(5H)-furanones has been achieved through a direct dehydrative etherification of a hydroxylated furanone (mucochloric or mucobromic acid) with an alcohol, using sulfuric acid as a catalyst. sioc-journal.cnresearchgate.net This SN2-type reaction provides a general pathway for creating ether linkages at the C5 position. sioc-journal.cn Similarly, esterification of 5-hydroxy-3,4-dichloro-2(5H)-furanone can be readily achieved with acyl chlorides or anhydrides in the presence of a base. nih.gov

Functionalization of the furanone ring with other substituents provides handles for further transformations. For example, 5-alkoxy-3,4-dihalo-2(5H)-furanones can be sulfonylated at the C4 position using sodium benzenesulfinates under phase-transfer catalysis (PTC) conditions. mdpi.com Halogen atoms on the ring are also versatile functional handles, enabling cross-coupling reactions like the Suzuki coupling to introduce aryl groups. nih.govmdpi.com These introduced groups could potentially be replaced by a methoxy group in subsequent synthetic steps.

Optimization of Reaction Conditions and Process Parameters for Scalability

Transitioning a synthetic route from a laboratory scale to a larger, more practical scale requires careful optimization of all reaction parameters to ensure efficiency, safety, and high yield.

The precise control of reactant and reagent stoichiometry is critical for maximizing yield and minimizing side reactions. In the halogenation of furanone precursors, for example, using excess chlorinating agents can lead to over-halogenation, necessitating strict control over the amount of reagent used. Similarly, in condensation reactions, precise stoichiometric control is required to avoid the formation of byproducts. Catalyst loading is another key parameter; optimizing the amount of catalyst can significantly improve yield. In a palladium-catalyzed synthesis of 3(2H)-furanones, adjusting the catalyst and ligand loading was a key part of the optimization process. beilstein-journals.org Reducing the amount of an oxidant from 2.0 equivalents to 1.2 equivalents was found to increase the yield of a desired δ-valerolactone product in a related synthesis. rsc.org

Temperature and the choice of solvent have a profound impact on reaction rates, selectivity, and yield. For furanone synthesis, certain temperatures can be crucial for enabling a reaction or for maximizing the production of a key intermediate. researchgate.net The formation of some furanone derivatives only generates significant amounts of product above 70 °C. imreblank.ch Conversely, some reactions require low temperatures to proceed correctly; for instance, a Mukaiyama aldol reaction for furanone alkylation begins at -20 °C before warming to room temperature. nih.govmdpi.com For industrial-scale synthesis, continuous-flow reactors with defined temperature gradients can be used to control the reaction and suppress side products.

The solvent system can dramatically alter the course of a reaction. In one palladium-catalyzed furanone synthesis, switching the solvent from acetonitrile (B52724) or THF to dioxane resulted in a significant improvement in product yield. beilstein-journals.org In another case, THF was found to be a superior solvent compared to MTBE, 1,4-dioxane, or DMSO for a palladium-catalyzed cyclization. rsc.org For purification, solvent systems are also critical, with mixtures like ethyl acetate and hexane (B92381) commonly used in chromatography.

Table 2: Examples of Optimized Reaction Parameters for Furanone Synthesis

Advanced Purification and Isolation Techniques for Furanone Compounds

After synthesis, the isolation and purification of the target furanone compound from the reaction mixture is a critical step to obtain a product of high purity. A variety of standard and advanced techniques are employed for this purpose.

Column chromatography is the most common method for purifying furanone derivatives. rsc.org Silica (B1680970) gel is typically used as the stationary phase, with a mobile phase consisting of a mixture of solvents, often petroleum ether and ethyl acetate, to separate the desired compound from byproducts and unreacted starting materials. For more precise analytical separation and quantification, High-Performance Liquid Chromatography (HPLC) is used. tandfonline.com Reliable HPLC methods have been developed for furan derivatives using C18 columns with mobile phases such as a sodium acetate buffer and methanol (B129727). nih.govacs.orgresearchgate.net Detection is commonly performed using a Diode-Array Detector (DAD) or a standard UV detector. nih.govresearchgate.net

For initial workup and sample preparation, especially before chromatographic analysis, other techniques are essential. Liquid-liquid extraction is frequently used to separate the crude product from an aqueous phase into an organic solvent. google.comgoogle.com Solid-Phase Extraction (SPE) is an effective cleanup method, often utilizing C18 cartridges to remove interfering substances from a sample matrix before HPLC analysis. nih.govresearchgate.net For compounds that are crystalline solids, recrystallization from a suitable solvent system (e.g., diisopropyl ether–diethyl ether–hexane) is an effective method for achieving high purity. orgsyn.org In some cases, distillation can be used to purify volatile furanone products. orgsyn.org

Table 3: Purification and Isolation Techniques for Furanone Compounds

Table of Mentioned Compounds

Chromatographic Separation Methodologies

Chromatography is a highly selective separation technique fundamental to the purification of furan derivatives. mpg.de The choice of stationary and mobile phases allows for tailored separation protocols. mpg.de For furan-2,5-dione analogues, various chromatographic methods have been employed, ranging from flash column chromatography to High-Performance Liquid Chromatography (HPLC).

Flash column chromatography is a commonly cited method for the purification of furan-2,5-dione derivatives. For instance, a crude ((3-methylfuran-2,5-diyl)bis(oxy))bis(tert-butyldimethylsilane) was purified using flash column chromatography with phosphate-buffered silica gel (pH = 7). orgsyn.orgorgsyn.org This technique is also used for other analogues, employing silica gel or neutral alumina (B75360) as the stationary phase with solvent systems like cyclohexane/ethyl acetate or dichloromethane/methanol. nih.gov In one specific case, a petroleum ether/diethyl ether gradient was used as the eluent for a thio-substituted furan-2,5-dione. nih.gov

Reverse-phase (RP) HPLC offers another effective purification strategy. An analytical method for 3-methylfuran-2,5-dione (citraconic anhydride) uses a mobile phase containing acetonitrile, water, and phosphoric acid. sielc.com This method is noted to be scalable and can be adapted for preparative separation to isolate impurities. sielc.com For other furfural (B47365) derivatives, liquid chromatography using an ion-exchange resin with a water/acetonitrile gradient has been shown to provide excellent separation. google.com

For large-scale industrial applications, continuous multi-column operating schemes like the Simulated Moving Bed (SMB) process can be employed. mpg.de The SMB process enhances productivity and reduces solvent consumption compared to traditional discontinuous batch chromatography, making it suitable for challenging separations. mpg.de

Table 1: Chromatographic Purification Methods for Furan-2,5-dione Analogues

Compound Chromatographic Method Stationary Phase Mobile Phase / Eluent Research Finding Source
((3-methylfuran-2,5-diyl)bis(oxy))bis(tert-butyldimethylsilane) Flash Column Chromatography Phosphate Buffered Silica (pH=7) Hexanes Yielded a clear, colorless oil with 97% purity. orgsyn.orgorgsyn.org orgsyn.org, orgsyn.org
3-Ethyl-3-methyloxolane-2,5-dione Intermediates Column Chromatography Silica Gel or Neutral Alumina Cyclohexane/Ethyl Acetate or Dichloromethane/Methanol A typical method for purifying intermediates and final products.
2,5-Furandione, 3-methyl- (Citraconic Anhydride) Reverse Phase (RP) HPLC Newcrom R1 Acetonitrile (MeCN), water, and phosphoric acid Method is scalable and can be used for preparative separation and pharmacokinetics. sielc.com sielc.com
Furfural Derivatives Liquid Chromatography Ion-Exchange Resin (Amberlite XAD 761) Water/Acetonitrile gradient with 1wt% H₃PO₄ The process can be carried out at temperatures from 17 to 80°C. google.com google.com
3-(9-(butylthio)nonyl)-4-methylfuran-2,5-dione Flash Chromatography Silica Gel Petroleum Ether (PE)/Diethyl Ether (Et₂O) gradient Resulted in the purification of the target compound as a pale yellow oil. nih.gov nih.gov

Recrystallization and Crystallization Protocols

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent system. Various protocols have been developed for furan-2,5-dione analogues.

A common approach involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, inducing crystallization of the pure compound. For a solid product derived from the reaction of 3-methylfuran-2,5-dione, recrystallization was performed twice from ethanol (B145695) to achieve the desired purity. researchgate.net Similarly, hexane-3,4-diol-2,5-dione, a related cyclic compound, can be purified by recrystallization from ethyl acetate. google.com

Precipitation by adding an anti-solvent is another effective crystallization method. For furan diglycidyl ester, the crude product was dissolved in a minimum amount of warm dichloromethane, followed by precipitation with diisopropyl ether. acs.org The resulting white precipitate was then washed with diisopropyl ether and methanol to remove residual impurities. acs.org

Temperature control is a critical parameter in crystallization. In the purification of esterified 2,5-furandicarboxylic acid, the composition is cooled to a temperature between -10°C and 30°C to induce crystallization of the desired esters, separating them from soluble impurities. google.com It is noted that repeated recrystallization can reduce certain impurities to as low as 0 to 50 ppmw. google.com In some cases, simple washing of the crude crystalline solid with a solvent in which it has low solubility, such as hexanes, can be sufficient to remove impurities. orgsyn.org

Table 2: Recrystallization and Crystallization Protocols for Furan-2,5-dione Analogues

Compound / Derivative Protocol Solvent(s) Key Findings Source
Solid product from 3-methylfuran-2,5-dione Recrystallization Ethanol The solid product was recrystallized twice to achieve purification. researchgate.net
Furan diglycidyl ester Precipitation Dichloromethane (solvent), Diisopropyl ether (anti-solvent), Methanol (wash) Crude product dissolved in warm dichloromethane, precipitated with diisopropyl ether, and washed. acs.org
Esterified 2,5-furandicarboxylic acid Cooling Crystallization Not specified The esterified composition is cooled to -10 to 30°C to precipitate the product. google.com
Hexane-3,4-diol-2,5-dione Recrystallization Ethyl acetate; or a mixture of CHCl₃ and CCl₄; or Methylene chloride The crude product was purified by recrystallization from ethyl acetate or by sublimation. google.com
2-Methylnaphthalene-1,4-dione (from a furan derivative) Washing Hexanes Crystals were collected by filtration and washed with a minimum volume of hexanes. orgsyn.org

Chemical Reactivity and Mechanistic Pathways of 3 Methoxyfuran 2,5 Dione

Reactivity of the Furan-2,5-dione Ring System

The furan-2,5-dione core is an electron-deficient system, a characteristic that is central to its chemical reactivity. The two carbonyl groups exert a strong electron-withdrawing effect, polarizing the double bond and rendering the carbonyl carbons highly electrophilic.

Maleic anhydride (B1165640) is a classic dienophile in [4+2] Diels-Alder cycloaddition reactions due to the electron-withdrawing nature of its carbonyl groups, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org For a standard Diels-Alder reaction, reactivity is enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. ubc.ca

The presence of the methoxy (B1213986) group on the 3-methoxyfuran-2,5-dione ring introduces a competing electronic effect. While the anhydride structure is electron-withdrawing, the methoxy group is an electron-donating group, which can reduce the dienophilicity of the molecule compared to unsubstituted maleic anhydride. ubc.ca This can make the compound less reactive or "unactivated," potentially requiring more forcing conditions like heat for cycloaddition to occur. sci-hub.se Theoretical modeling studies on the Diels-Alder reaction of substituted maleic anhydrides with a specific diene have indicated that both electron-donating groups (like methoxy) and electron-withdrawing groups can, counter-intuitively, increase the activation barrier of the reaction. researchgate.net This suggests that the electronic influence on the transition state is complex and not solely dependent on the HOMO-LUMO gap. researchgate.net

The carbonyl carbons of the furan-2,5-dione ring are highly electrophilic and susceptible to attack by a wide range of nucleophiles. Such reactions typically proceed via a nucleophilic acyl substitution mechanism, leading to the opening of the anhydride ring.

One common reaction is the addition of amines. For instance, the reaction of this compound with tryptamine (B22526) in refluxing o-dichlorobenzene results in a regioselective ring opening, followed by intramolecular dehydrative cyclization to yield the corresponding methoxymaleimide product. uzhnu.edu.ua Similarly, it can react with zinc enolates. In a tandem chain extension-acylation reaction, an organometallic intermediate attacks the anhydride, leading to an acylated product that can spontaneously cyclize to form more complex structures like spiroketals. orgsyn.orgorgsyn.org

Base-catalyzed hydrolysis is another key reaction. Treatment of the N-phenyl derivative of methoxymaleimide with potassium hydroxide (B78521) (KOH) in methanol (B129727) and water leads to regioselective hydrolysis, opening the imide ring to form a 2-methoxymaleanilic acid in high yield. thieme-connect.com This demonstrates the susceptibility of the carbonyl centers to attack by hydroxide ions. thieme-connect.com

Table 1: Examples of Nucleophilic Additions to this compound and Derivatives
NucleophileReagent/ConditionsProduct TypeReference
Amine (Tryptamine)o-dichlorobenzene, refluxMethoxymaleimide uzhnu.edu.ua
Zinc EnolateAnhydrous dichloromethane, room temp.Acylated γ-Keto Ester (leading to spiroketal) orgsyn.orgnih.gov
Hydroxide (on N-phenylmaleimide derivative)KOH, MeOH/H₂O, room temp.Ring-opened Maleanilic Acid thieme-connect.com

The furan-2,5-dione ring system is strongly deactivated towards electrophilic attack. The powerful electron-withdrawing effect of the two carbonyl groups reduces the electron density of the carbon-carbon double bond, making it a poor nucleophile. Consequently, electrophilic substitution or addition reactions, such as halogenation or nitration, are not characteristic reactions for this compound under normal conditions. The reviewed literature provides no examples of this compound participating in such transformations, which is consistent with its fundamental electronic properties.

Reactions Involving the Methoxy Substituent

The methoxy group is not merely a passive spectator; it actively participates in and influences the reactivity of the entire molecule.

The ether linkage of the methoxy group can be cleaved under certain conditions, although this can be challenging without affecting the sensitive anhydride ring. Attempts to hydrolyze the corresponding N-phenylmethoxymaleimide derivative using strong acid (HCl, reflux) resulted in dealkylation (cleavage of the methyl group) but also led to the formation of decomposed or polymeric materials, indicating the instability of the core structure under these harsh conditions. thieme-connect.com

Functional group interconversion is a key strategy in its synthesis. This compound can be prepared from 2-methoxymaleanilic acid via a dehydration reaction. thieme-connect.com Another synthetic route involves the base-induced oxa-Michael addition of methanol to dialkyl acetylenedicarboxylates, which forms a methoxy-substituted maleate (B1232345) that can be converted to the target anhydride. thieme-connect.com

The electronic influence of the methoxy substituent is twofold. It exerts an electron-donating resonance effect (+R effect) by donating a lone pair of electrons from the oxygen atom towards the double bond. This effect increases the electron density of the double bond, counteracting the electron-withdrawing inductive effect (-I effect) of the anhydride's carbonyl groups.

From a steric perspective, the methoxy group is relatively small and is not expected to pose significant hindrance to most reactions. Its influence on the chemical reactivity of this compound is therefore dominated by its electronic effects.

Oxidation Reactions and Atmospheric Chemistry Pathways

The atmospheric fate of furanoids like this compound is primarily driven by oxidation reactions initiated by photochemically generated radicals. noaa.govcopernicus.org These reactions are crucial in understanding the contribution of such compounds to atmospheric phenomena like ozone and secondary organic aerosol (SOA) formation. noaa.govresearchgate.net

Hydroxyl Radical-Initiated Reactions and Ring Opening Mechanisms

The gas-phase reaction with hydroxyl (OH) radicals is a dominant atmospheric degradation pathway for furan (B31954) compounds during the daytime. acs.orgsemanticscholar.org For related compounds like 3-methylfuran (B129892), the reaction is rapid, with rate coefficients indicating a short atmospheric lifetime. semanticscholar.orgnih.gov The primary mechanism involves the electrophilic addition of the OH radical to the carbon-carbon double bond of the furan ring. copernicus.orgresearchgate.netwhiterose.ac.uk

This addition forms a chemically activated hydroxy-furanoxy radical adduct. researchgate.netacs.org This intermediate can follow two principal pathways:

Ring-Retaining Pathway : The radical can be stabilized by collision, subsequently reacting with molecular oxygen (O₂). This can lead to the formation of hydroxylated furanone derivatives. acs.orgresearchgate.net In the case of 3-methylfuran oxidation, products such as 3-methyl-2,5-furanodione and hydroxy-methylfuranones have been identified. semanticscholar.orgcopernicus.orgresearchgate.net By analogy, the oxidation of this compound would likely preserve the furanone structure under certain conditions.

Ring-Opening Pathway : The activated adduct can undergo prompt isomerization, leading to the cleavage of a C-O bond in the furan ring. researchgate.netacs.org This is a significant channel that results in the formation of acyclic structures. researchgate.netacs.org This ring-opening is a key step in the formation of various secondary pollutants in the atmosphere. researchgate.netresearchgate.net

Theoretical studies on furan and methylfurans suggest that OH addition occurs preferentially at the C2 or C5 positions due to higher electron density. acs.orgwhiterose.ac.uk The subsequent ring scission between the C2-O or C5-O bond leads to the formation of unsaturated 1,4-dicarbonyl compounds. researchgate.netacs.org

Nitrogen Oxide Radical Reactions

During nighttime, in the absence of sunlight, the nitrate (B79036) radical (NO₃) becomes a primary oxidant for many volatile organic compounds, including furans. copernicus.orgacs.orgd-nb.infocopernicus.org The reaction of NO₃ with furanoids is typically initiated by the addition of the radical to the double bond, similar to the OH radical reaction. semanticscholar.orgcopernicus.orgresearchgate.net

Studies on 3-methylfuran have shown that the NO₃-initiated reaction leads to both ring-opening and ring-retaining products. semanticscholar.orgcopernicus.orgresearchgate.net The main reaction path is the addition of NO₃ to the furan ring, which can lead to:

Formation of nitrated compounds : The reaction can produce organic nitrates, which are important components of secondary organic aerosols. copernicus.orgresearchgate.net

Ring-opening : Similar to OH-initiated reactions, the NO₃ adduct can lead to ring cleavage. copernicus.orgresearchgate.net

Formation of 3-methyl-2,5-furanodione : This product has been observed in the NO₃ radical-initiated oxidation of 3-methylfuran, indicating that the furanone ring can be a stable end product of this reaction pathway. semanticscholar.orgcopernicus.orgresearchgate.net

The rate of reaction with NO₃ is significant, making it the dominant atmospheric sink for many furans at night. copernicus.orgacs.orgd-nb.info

Formation of Unsaturated Dicarbonyls and Other Ring-Opened Products

A major consequence of the radical-initiated oxidation of furans is the formation of unsaturated 1,4-dicarbonyls via ring-opening mechanisms. acs.orgresearchgate.netacs.orgucr.edu These products are formed from both OH and NO₃ radical reactions. semanticscholar.orgcopernicus.org

The specific dicarbonyl product depends on the substitution pattern of the parent furan. For instance:

Furan oxidation yields butenedial. researchgate.netresearchgate.net

2-Methylfuran (B129897) oxidation yields 4-oxo-2-pentenal. researchgate.netresearchgate.net

3-Methylfuran oxidation yields 2-methylbutenedial. copernicus.orgresearchgate.netresearchgate.net

2,5-Dimethylfuran oxidation yields 3-hexene-2,5-dione. nih.govacs.org

These unsaturated dicarbonyls are themselves reactive and can undergo further oxidation, photolysis, or contribute to the formation of secondary organic aerosols (SOA). ucr.eduresearchgate.net While the specific ring-opened products from this compound have not been detailed in the literature, it is mechanistically plausible that its oxidation would lead to a substituted, unsaturated dicarbonyl structure resulting from the cleavage of the furan ring.

Table 1: Ring-Opened Products from the OH-Initiated Oxidation of Various Furans
Parent FuranMajor Unsaturated 1,4-Dicarbonyl ProductReference
FuranButenedial researchgate.netresearchgate.net
2-Methylfuran4-oxo-2-pentenal researchgate.netresearchgate.net
3-Methylfuran2-methylbutenedial copernicus.orgresearchgate.netresearchgate.net
2,5-Dimethylfuran3-hexene-2,5-dione nih.govacs.org

Electrochemical Oxidation Mechanisms and Intermediates

Electrochemical methods provide a controlled way to study the oxidation pathways of furan derivatives. The anodic oxidation of furans typically involves the removal of an electron from the furan ring's π-system to form a cation radical. osti.gov The fate of this intermediate depends on the reaction conditions, particularly the solvent and supporting electrolyte.

While specific studies on this compound are not available, research on related compounds offers mechanistic insights. For example, the electrochemical oxidation of 3-acetamido-5-acetylfuran (B13792600) in the presence of methanol as a nucleophile results in the formation of a 3-acetamido-2,5-dimethoxydihydrofuran intermediate. rsc.org This demonstrates a key pathway where the furan ring is oxidized and subsequently attacked by a nucleophile at the 2 and 5 positions.

This type of reaction, often referred to as anodic methoxylation, is a common outcome for the electrochemical oxidation of furans and can be a synthetically useful transformation. rsc.org It is plausible that this compound would undergo a similar transformation, where oxidation generates a cation radical intermediate that is then trapped by a suitable nucleophile present in the medium. Continuous flow electrochemical oxidation has also been employed for the synthesis of quinones from polycyclic aromatic phenols, showcasing the utility of electrochemistry in controlled oxidation reactions. semanticscholar.orgbeilstein-journals.org

Reduction Reactions and Pathways

Information regarding the specific reduction of this compound is scarce. However, the reduction of related cyclic anhydrides and diones is a well-established area of organic synthesis. Generally, the carbonyl groups of the furan-2,5-dione system are susceptible to reduction.

Catalytic hydrogenation is a common method for reducing such functionalities. For instance, a related dihydro-1,4-epoxynaphthalen-2(1H)-one undergoes catalytic reduction to yield a hexahydro derivative. rsc.org For other related lactone compounds, reduction using palladium on carbon (Pd/C) with formic acid as a hydrogen source has been shown to be effective. These methods could potentially be applied to reduce the carbonyl groups or the double bond of this compound, leading to the corresponding lactones, diols, or saturated furan derivatives.

Radical-Mediated Transformations and Polymerization Tendencies

The furan ring and its derivatives can participate in radical-mediated reactions beyond atmospheric oxidation. Electrochemically generated furan cation radicals can engage in subsequent chemical reactions. osti.gov For example, the cation radical of 2-methylfuran has been shown to react with 3-hexene-2,5-dione in a chain reaction to form a new C-C bond. osti.gov This highlights the potential for radical-mediated coupling reactions involving furanoid structures.

The presence of a double bond and electron-withdrawing carbonyl groups in this compound suggests a potential for radical-initiated polymerization. Maleic anhydride, a structurally analogous compound, is well-known to undergo radical polymerization and copolymerization. While there is no direct evidence in the searched literature for the polymerization of this compound, its structural features are consistent with those of monomers that can participate in such transformations.

Cascade and Coupling Reactions in Complex Molecule Synthesis

Cascade reactions, also known as tandem or domino reactions, are chemical processes that involve at least two consecutive transformations in which the subsequent reaction occurs as a result of the functionality formed in the previous step. These reactions are highly valued in organic synthesis for their efficiency in building complex molecular architectures from simple precursors in a single operation, minimizing solvent use and purification steps.

While this compound possesses functionalities conducive to both Michael addition and Heck coupling reactions, specific literature detailing a direct Michael addition-Heck coupling cascade involving this particular compound is not extensively documented. The furan-2,5-dione ring system contains an electrophilic double bond, making it a potential Michael acceptor. The presence of a site for a leaving group (or a precursor to one) would be necessary to engage in a subsequent Heck coupling.

Theoretically, a cascade could be envisioned where a nucleophile performs a Michael addition on the double bond of the this compound ring. If the molecule were further functionalized with a halide or triflate, a subsequent intramolecular or intermolecular Heck reaction could take place, catalyzed by a palladium complex. Such a sequence would lead to the rapid construction of complex polycyclic or highly substituted structures. However, documented examples in the scientific literature to confirm this specific pathway for this compound are scarce.

Reactions with Nitrogen-Containing Compounds Leading to Heterocyclic Systems (e.g., Oxazepine Derivatives)

The reaction of furan-2,5-dione derivatives with nitrogen-containing compounds is a well-established route for the synthesis of various nitrogen-based heterocyclic systems. A prominent example is the formation of oxazepine derivatives through the reaction of substituted furan-2,5-diones with Schiff bases (imines).

Research has demonstrated the synthesis of novel disubstituted 1,3-oxazepine-tetra-one derivatives from the reaction of 3-methylfuran-2,5-dione (citraconic anhydride), an analogue of this compound, with various Schiff bases. researchgate.netrjptonline.org Schiff bases, which contain a carbon-nitrogen double bond (azomethine group), are synthesized by condensing primary aromatic amines with aromatic aldehydes. rjptonline.org

The proposed mechanism for the formation of the seven-membered oxazepine ring is a pericyclic cycloaddition reaction. rjptonline.org This involves the nucleophilic attack from the imine nitrogen to one of the carbonyl carbons of the anhydride, followed by a concerted or stepwise process leading to the formation of the heterocyclic ring. The reaction opens the anhydride ring and incorporates the C=N bond of the Schiff base to form the 1,3-oxazepine structure. These reactions are typically carried out in solvents like dry benzene (B151609) or absolute ethanol (B145695). rjptonline.org

The following table summarizes reactants used in the synthesis of oxazepine derivatives from a furan-2,5-dione analogue.

Anhydride ReactantSchiff Base ReactantsResulting Heterocycle
3-Methylfuran-2,5-dioneSchiff bases derived from various aromatic aldehydes and primary aromatic amines.Disubstituted 1,3-oxazepine-tetra-one derivatives. researchgate.netrjptonline.org
3-Phenyldihydrofuran-2,5-dioneSchiff bases derived from various aromatic aldehydes and primary aromatic amines.Disubstituted 1,3-oxazepine-tetra-one derivatives. researchgate.netrjptonline.org

This table is based on data for 3-methylfuran-2,5-dione, an analogue of this compound.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Characterization of Furanone Ring and Ether Linkage Vibrations (C-O-C)

Further empirical research and publication are required to establish the foundational spectroscopic data for 3-methoxyfuran-2,5-dione.

Correlation with Quantum Chemical Calculations for Spectral Interpretation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in interpreting the experimental spectra of furan (B31954) derivatives. nih.govbohrium.com By creating a theoretical model of the molecule, researchers can predict vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). nih.govnih.gov These calculated values are then compared with experimental data to validate the proposed structure and to assign specific spectral features to corresponding molecular motions or electronic excitations. nih.gov

For instance, in the analysis of related furan compounds, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to optimize molecular geometry and calculate thermodynamic properties. nih.gov The agreement between theoretical and experimental spectroscopic data provides a high degree of confidence in the structural assignment. nih.gov Such computational studies offer profound insights into the molecule's reactivity, charge distribution, and intermolecular interactions. bohrium.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Validation

High-resolution mass spectrometry (HRMS) is crucial for validating the molecular formula of newly synthesized or isolated compounds. It provides highly accurate mass measurements, often to within a few parts per million, which allows for the unambiguous determination of the elemental composition. acs.org For "this compound" (C₅H₄O₄), HRMS would confirm the exact mass, distinguishing it from other potential isomers or compounds with the same nominal mass. uni.lu This technique is a standard method for confirming the purity and identity of novel furan derivatives.

Fragmentation Pattern Analysis for Structural Confirmation

Electron impact mass spectrometry (EI-MS) provides characteristic fragmentation patterns that serve as a molecular fingerprint, aiding in structural elucidation. researchgate.netlibretexts.org The fragmentation of the molecular ion of "this compound" would be expected to follow predictable pathways based on its functional groups. For instance, the loss of a methoxy (B1213986) group (•OCH₃) or carbon monoxide (CO) are common fragmentation pathways for related compounds. raco.cat The analysis of these fragments helps to piece together the original molecular structure. libretexts.org In studies of similar furan derivatives, the identification of reaction products has been confirmed by comparing their experimental mass spectra with those of authentic standards or with spectra from established libraries. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Product Identification and Mechanistic Insights

Tandem mass spectrometry (MS/MS) is a more advanced technique that involves multiple stages of mass analysis. It is particularly useful for identifying products in complex mixtures and for gaining insights into reaction mechanisms. acs.orgresearchgate.net In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This process can help to differentiate between isomers and to understand the connectivity of atoms within the molecule. nih.gov For example, in the study of the atmospheric degradation of methylfurans, API-MS/MS has been used to identify various reaction products, including unsaturated 1,4-dicarbonyls and hydroxy-furanones. acs.orgresearchgate.net This level of detail is critical for understanding the chemical transformations that "this compound" might undergo.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique involves diffracting a beam of X-rays off a single crystal of the compound. mit.edu The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. libretexts.org For "this compound," a successful single-crystal X-ray diffraction analysis would provide unequivocal proof of its solid-state structure, including the conformation of the furan ring and the orientation of the methoxy group. researchgate.netresearchgate.net

Other Advanced Spectroscopic Techniques for Electronic and Chiroptical Properties (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. msu.edu The wavelength of maximum absorbance (λmax) is related to the extent of conjugation in the molecule. For "this compound," the UV-Vis spectrum would be expected to show absorptions corresponding to π-π* transitions within the furanone ring system. nih.gov The position and intensity of these absorptions can be influenced by the methoxy substituent and can provide insights into the electronic structure of the molecule. researchgate.netbiointerfaceresearch.com

Table of Spectroscopic Data for this compound and Related Compounds

Technique Compound Observed Data Reference
HRMS This compound Predicted [M+H]⁺: 129.01824 m/z uni.lu
HRMS This compound Predicted [M+Na]⁺: 151.00018 m/z uni.lu
MS 3-methyl-2,5-furandione Identified as a reaction product researchgate.net

| UV-Vis | Furan-bridged chromophore | λmax ≈ 473 nm in chloroform (B151607) | researchgate.net |

Table of Compound Names

Compound Name
This compound
2,5-hexanedione
3-methyl-2,5-furandione
3-methylfuran (B129892)
Acryloyl peroxynitrate
Aniline
Aspirin
Atrazine
Chlorophyll
Copper sulfate
Furan
Furan-2,5-dione
Furan-d4
Maleic anhydride (B1165640)
Malealdehydic acid
Quinone
Succinic anhydride
2,3-dimethylfuran
2,5-dimethylfuran
2-methylfuran (B129897)
3,6-dihydro-2H-pyran-2,6-dione
5-hydroxy-2(5H)-furanone
Citraconic Anhydrides

Advanced Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Synthon and Building Block

3-Methoxyfuran-2,5-dione serves as a potent synthon, or synthetic building block, for the creation of intricate molecular structures. Its inherent reactivity allows for highly regioselective transformations, making it a key component in the synthesis of valuable organic compounds. thieme-connect.com

The structure of this compound is ideally suited for the construction of various heterocyclic systems, which are core components of many pharmaceuticals and biologically active compounds. Research has demonstrated its use as a starting material or key intermediate in forming nitrogen-containing heterocycles. For instance, it has been employed in synthetic pathways to produce complex coumarin-based fluorogenic agents, where it reacts to form substituted maleimide (B117702) rings (a pyrrole-2,5-dione system). google.com This transformation highlights its role in building multi-ring systems that incorporate both oxygen and nitrogen heteroatoms.

The utility of this compound is particularly evident in the total synthesis of bioactive natural products. Its ability to undergo specific reactions such as highly regioselective Wittig reactions and metal hydride reductions allows for the controlled construction of complex molecular frameworks. thieme-connect.com It has been successfully utilized as a key precursor in the synthesis of several important natural products, demonstrating its value in creating complex organic architectures. thieme-connect.com

Natural ProductBiological ActivityReference
NarthigenineAntibiotic thieme-connect.com
Penicillic acidAntimicrobial, Antitumor thieme-connect.com
LucidoneNot specified in source thieme-connect.com
ButyrolactonesPrecursors to bioactive products thieme-connect.com

Furthermore, the compound is used to synthesize analogs of complex molecules designed to interact with specific biological targets, such as the nuclear export protein XPO1. acs.org In these applications, the anhydride (B1165640) serves as a foundational electrophile for building molecules with precise structural features. acs.org

Polymer Chemistry and Material Development

While detailed studies on the polymerization of this compound are limited in publicly accessible literature, its structural relationship to maleic anhydride—a widely used monomer—suggests its potential in materials science.

This compound has been identified in patent literature as a component in the formulation of film-forming materials and vinyl polymers. google.comgoogle.comgoogle.com The anhydride functionality is well-known for its ability to participate in polymerization reactions, such as through copolymerization with vinyl monomers like styrene (B11656) or by reacting with polyols to form polyesters. The methoxy (B1213986) group introduces different polarity and reactivity compared to unsubstituted maleic anhydride, which could be exploited to tailor the properties of the resulting polymers.

There is currently a lack of specific research data detailing the mechanical, thermal, or chemical resistance properties of polymers derived specifically from this compound.

Applications in Catalysis and Ligand Design for Metal-Mediated Transformations

Based on available scientific literature, there are no documented applications of this compound in the fields of catalysis or as a ligand for metal-mediated transformations.

Emerging Research Avenues and Future Perspectives

Development of Green and Sustainable Synthetic Routes for Furanone Compounds

The synthesis of furanic compounds is a cornerstone of sustainable chemistry, with significant research dedicated to leveraging biomass as a renewable feedstock. mdpi.com The principles of green chemistry are increasingly being applied to the production of furan (B31954) derivatives, aiming to replace traditional petrochemical methods with more environmentally benign processes. rsc.org A key focus is the valorization of biomass, which can be efficiently converted into various chemical building blocks. frontiersin.org

Research into sustainable catalytic pathways for furan derivatives highlights the use of environmentally friendly materials such as zeolites, porous ionic liquids (POMs), and non-noble metals. frontiersin.org These catalysts facilitate the conversion of biomass substrates into valuable platform molecules. frontiersin.org For instance, the oxidation of furfural (B47365) can yield 2(5H)-furanone among other chemicals. frontiersin.org The development of multiphasic reaction media is also crucial, as it allows for the efficient and sustainable use of both the solvent and the catalyst, reducing the resource intensity required for product separation. frontiersin.org

Table 1: Green Chemistry Approaches for Furanone Synthesis

Approach Description Key Advantages
Biomass Valorization Utilization of renewable feedstocks like chitin (B13524) and lignocellulosic biomass to produce furan precursors. mdpi.comrsc.org Reduces reliance on fossil fuels; utilizes abundant, renewable resources. frontiersin.org
Heterogeneous Catalysis Employment of solid catalysts such as zeolites and non-noble metals (Fe, Co, Ni, Cu). frontiersin.org Eases catalyst recovery and recycling; often more stable under reaction conditions. frontiersin.org
Ionic Liquids (ILs) Use of functionalized ILs as both solvents and catalysts for converting carbohydrates to furan derivatives. frontiersin.org Potential for high efficiency and catalyst recyclability. frontiersin.org

| Catalyst-Free Reactions | Development of synthetic routes that proceed without expensive or toxic metal catalysts, sometimes utilizing thermal rearrangements. chemistryviews.org | Simplifies purification, reduces cost, and minimizes metallic waste. chemistryviews.org |

These sustainable strategies, while often demonstrated for other furanones, provide a clear roadmap for developing green synthetic routes to 3-methoxyfuran-2,5-dione, aligning its production with modern principles of environmental stewardship.

Exploration of Novel Catalytic Systems for Complex Derivatization of this compound

The derivatization of the furanone core is essential for tuning its properties for specific applications. Research has uncovered a diverse array of catalytic systems capable of facilitating complex transformations on the furanone skeleton. These systems offer pathways to highly substituted and functionalized molecules that would be difficult to access through traditional methods.

Noble metals have proven effective in catalyzing unique reactions. Gold-catalyzed cyclizations of precursors like 2-oxo-3-butynoic esters provide a mild and efficient route to substituted 3(2H)-furanones. organic-chemistry.org Similarly, binary catalytic systems combining Rh(II) and Pd(0) can promote cascade reactions to produce highly substituted 3(2H)-furanones with excellent chemo- and regioselectivity. organic-chemistry.org

However, due to the high cost of noble metals, significant effort is being directed toward developing catalysts based on more abundant, non-noble metals like iron, cobalt, nickel, and copper. frontiersin.org These metals have shown promise in biomass valorization and can be adapted for the derivatization of furanone compounds. frontiersin.org Suzuki-Miyaura cross-coupling, a powerful C-C bond-forming reaction, has also been successfully utilized for the derivatization of 2(5H)-furanones, demonstrating a viable method for introducing aryl groups onto the furanone ring. researchgate.net

In a move towards greater sustainability and efficiency, catalyst-free methods are also being explored. One such method involves a cross-coupling of α-aryldiazo ketones and α-diazo esters, which proceeds through a Wolff rearrangement to form a ketene (B1206846) intermediate, ultimately yielding 3(2H)-furanone derivatives in good yields. chemistryviews.org

Advanced Mechanistic Elucidation of Novel Transformations Using Combined Approaches

A deep understanding of reaction mechanisms is critical for optimizing existing transformations and discovering new ones. Modern chemical research increasingly relies on a synergistic combination of experimental and computational methods to unravel the complex pathways involved in the synthesis and derivatization of furanones.

For example, the mechanism for a catalyst-free synthesis of 3(2H)-furanones is proposed to involve a sequence where α-aryldiazo ketones first undergo a Wolff rearrangement to give ketenes. chemistryviews.org These ketenes are then trapped by a second diazo species, forming a cyclopropanone (B1606653) intermediate that subsequently undergoes cleavage and an oxa-Nazarov cyclization. chemistryviews.org

Computational studies, such as those using Molecular Electron Density Theory (MEDT), have been employed to investigate the molecular mechanism of reactions involving substituted furans, like 2-methoxyfuran. nih.gov These theoretical approaches can identify potential zwitterionic intermediates and rule out previously postulated pathways, such as certain Diels-Alder cycloadditions. nih.gov Experimental techniques, including ESI-MS studies, can provide evidence for proposed intermediates, corroborating the computational findings. researchgate.net Such combined approaches have been used to understand pathways involving the isomerization of C=C bonds, subsequent epoxidation, and oxirane opening to form final products. researchgate.net

Integration of Multiscale Computational and Experimental Methodologies for Predictive Design

The integration of computational modeling with experimental validation is accelerating the predictive design of furanone derivatives with tailored properties. This dual approach allows researchers to screen potential candidates in silico before committing to resource-intensive laboratory synthesis.

Quantum chemical calculations are frequently used in conjunction with absorption and emission spectroscopy to investigate the photophysical properties of novel furanone-based fluorophores. rsc.org Theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) can correlate well with experimental findings on solvatochromic properties and dipole moments, providing a deeper understanding of the structure-property relationships. rsc.org

This integrated methodology extends to predicting reactivity. For instance, experimentally determined reaction rates have been shown to correlate exponentially with computationally determined parameters like the HOMO-LUMO gap and Natural Bond Orbital (NBO) valence energies. researchgate.net Molecular modeling is also used to perform quantitative structure-activity relationship (QSAR) studies on furanone derivatives, which helps in designing compounds with enhanced biological activity. researchgate.net

Table 2: Integrated Computational and Experimental Methodologies

Methodology Computational Component Experimental Component Application
Photophysics Quantum chemical calculations (e.g., TD-DFT) to determine ground and excited state structures and dipole moments. rsc.org Absorption and emission spectroscopy to measure solvatochromic properties. rsc.org Design of novel fluorescent dyes. rsc.org
Reactivity Prediction Calculation of HOMO-LUMO gaps and NBO valence energies. researchgate.net Kinetic studies to determine experimental reaction rates. researchgate.net Understanding and predicting chemical reactivity. researchgate.net
Biological Activity Molecular docking to simulate binding interactions with biological targets. mdpi.com In vitro and in vivo assays to measure biological effects (e.g., antimicrobial activity). mdpi.comnih.gov Rational design of therapeutic agents. researchgate.net

| Structural Analysis | Energy minimization using force fields (e.g., MMFF). researchgate.net | Spectroscopic analysis (NMR, IR) and X-ray diffraction to confirm molecular structures. nih.gov | QSAR studies and confirmation of synthesized compounds. researchgate.net |

Designing Furanone-Based Scaffolds for Specialized Chemical Applications

The furanone ring is a privileged structural motif in medicinal and materials chemistry, serving as a versatile scaffold for developing molecules with specialized functions. researchgate.netbenthamscience.com Its presence in numerous natural and synthetic compounds with significant biological activity has made it an indispensable starting point for the design of new therapeutic agents and functional materials. researchgate.net

The 2(5H)-furanone skeleton is recognized as an important pharmacophore, and its derivatives have been investigated for a wide range of biological activities. mdpi.com The unique structure of these compounds, often featuring a reactive carbonyl group, a double bond, and various substitution points, allows for diverse chemical modifications to create libraries of compounds for screening. mdpi.com

Beyond medicine, the 3(2H)-furanone scaffold has been successfully used to synthesize novel fluorescent organic dyes. rsc.org These molecules are designed for bio-analytical purposes, leveraging their sensitive photophysical properties. rsc.org In materials science, furanone derivatives have been covalently immobilized onto polymers to create nanofibrous mats. nih.gov These functionalized materials have been shown to inhibit the adhesion of bacteria, highlighting the potential of furanone scaffolds in developing antimicrobial surfaces. nih.gov The design principles for creating these molecular scaffolds often focus on achieving specific spatial arrangements and chemical functionalities, analogous to the way scaffolds are designed in tissue engineering to achieve desired mechanical and biological properties. researchgate.net

Q & A

Basic: What are the standard synthetic routes for 3-methoxyfuran-2,5-dione, and what critical parameters influence yield?

Answer:
The synthesis of this compound derivatives often involves condensation reactions between substituted anilines and dihydrofuran-2,5-dione precursors under reflux conditions. For example, equimolar reactions of 4-methoxyaniline with dihydrofuran-2,5-dione in acetic acid (refluxed for 4 hours) yield crystalline products after 24-hour crystallization . Key parameters affecting yield include:

  • Solvent choice : Polar aprotic solvents (e.g., acetic acid) enhance reaction efficiency.
  • Temperature control : Prolonged reflux avoids incomplete ring closure.
  • Purification : Recrystallization in ethanol or toluene ensures high purity .
  • Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy confirm intermediate formation .

Advanced: How can X-ray crystallography and computational methods resolve discrepancies in molecular geometry of this compound derivatives?

Answer:
Discrepancies in dihedral angles or planarity between experimental and theoretical models can arise due to crystal packing effects or computational approximations. For instance, X-ray crystallography of 3-phenyltetrahydrofuran-2,5-dione revealed a dihedral angle of 85.68° between the furan and phenyl rings, validated by weak C–H⋯O interactions . Computational methods (DFT or molecular dynamics) can simulate gas-phase geometries, while combined electron diffraction and microwave spectroscopy (as used for 3,4-difluorofuran-2,5-dione) provide experimental validation . Cross-referencing these techniques resolves conflicts:

Method Key Output Limitations
X-ray crystallographyDihedral angles, intermolecular bondsCrystal packing distortions
Computational DFTGas-phase geometry, orbital energiesBasis set limitations
Microwave spectroscopyRotational constants, bond distancesRequires volatile samples

Basic: Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions and confirm ring closure. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while carbonyl carbons appear at δ 170–175 ppm .
  • FT-IR Spectroscopy : Stretching frequencies for carbonyl groups (C=O) at 1750–1850 cm⁻¹ and ether linkages (C–O–C) at 1100–1250 cm⁻¹ confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₆H₈O₃ has MW 128.1259) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for tetrahydrofuran-2,5-dione derivatives .

Advanced: What strategies analyze intermolecular interactions in crystalline this compound, and how do these affect material properties?

Answer:
Intermolecular interactions (e.g., hydrogen bonds, π-π stacking) dictate solubility, melting points, and reactivity. For 3-phenyltetrahydrofuran-2,5-dione, weak C–H⋯O hydrogen bonds (2.5–3.0 Å) stabilize the crystal lattice . Strategies include:

  • Hirshfeld Surface Analysis : Quantifies interaction types (e.g., O⋯H contacts dominate in dihydrofuran derivatives).
  • Thermogravimetric Analysis (TGA) : Correlates thermal stability with interaction strength.
  • Solubility Studies : Polar solvents disrupt hydrogen bonds, increasing dissolution rates.

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:
While specific safety data for this compound are limited, analogous furan-2,5-dione derivatives require:

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts .
  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats prevent skin/eye contact .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers away from oxidizers and heat sources .

Advanced: How can reaction conditions be optimized to mitigate side reactions during synthesis of this compound derivatives?

Answer:
Side reactions (e.g., over-oxidation or ring-opening) are minimized by:

  • Catalyst Selection : Lewis acids (e.g., TMSOTf) accelerate regioselective cyclization without byproducts .
  • Temperature Modulation : Low temperatures (0–5°C) prevent thermal decomposition of intermediates.
  • Inert Atmosphere : Nitrogen or argon reduces oxidation of sensitive methoxy groups .
  • Stepwise Monitoring : TLC tracks reaction progress, isolating intermediates before side reactions occur .

Advanced: In cases of contradictory data between NMR and X-ray crystallography for structural determination, what validation approaches are recommended?

Answer:
Contradictions (e.g., NMR suggesting planar geometry vs. X-ray showing puckered rings) require:

  • Dynamic NMR Analysis : Detects conformational exchange in solution.
  • Cross-Validation with Computational Models : DFT simulations reconcile experimental data with theoretical geometries .
  • Supplementary Techniques : IR and Raman spectroscopy confirm bond hybridization states .

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